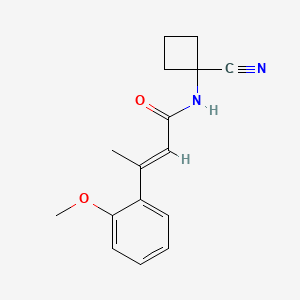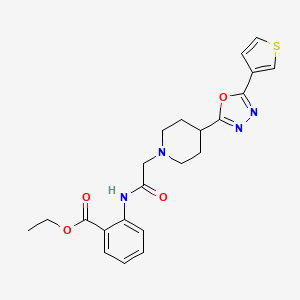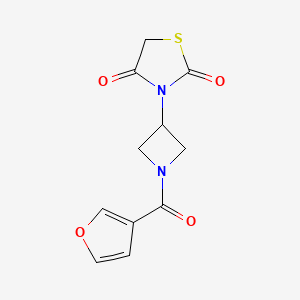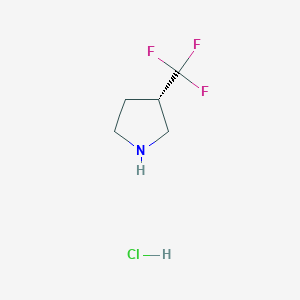
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential treatment for various autoimmune disorders and cancers. This compound has shown promising results in preclinical studies and is currently being evaluated in clinical trials.
Mechanism of Action
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide is a selective and reversible inhibitor of BTK. BTK is a non-receptor tyrosine kinase that plays a critical role in the activation of B cells and other immune cells. Upon activation, BTK phosphorylates downstream signaling molecules, leading to the activation of various immune responses. Inhibition of BTK by (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide leads to the suppression of these immune responses, which can be beneficial in the treatment of autoimmune disorders and cancers.
Biochemical and Physiological Effects:
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has been shown to have potent inhibitory activity against BTK in vitro and in vivo. In preclinical studies, (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has been shown to suppress the activation of B cells and other immune cells, leading to the suppression of immune responses. In addition, (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has also been shown to have anti-tumor activity in preclinical models of various cancers.
Advantages and Limitations for Lab Experiments
The main advantage of using (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide in lab experiments is its selective and reversible inhibition of BTK. This allows for the specific targeting of B cells and other immune cells, which can be beneficial in the treatment of autoimmune disorders and cancers. However, the main limitation of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide is its low solubility, which can make it difficult to administer in vivo. In addition, the efficacy of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide in clinical trials is still being evaluated, and its long-term safety profile is not fully understood.
Future Directions
There are several future directions for the research and development of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide. First, further preclinical studies are needed to fully understand the mechanism of action of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide and its potential therapeutic applications. Second, clinical trials are needed to evaluate the efficacy and safety of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide in patients with autoimmune disorders and cancers. Third, the development of more potent and soluble BTK inhibitors is needed to improve the efficacy and pharmacokinetic properties of this class of compounds. Finally, the development of combination therapies that target multiple signaling pathways in immune cells and cancer cells may improve the overall efficacy of BTK inhibitors such as (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide.
Conclusion:
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide is a promising small molecule inhibitor that has shown potential as a treatment for autoimmune disorders and cancers. Its selective and reversible inhibition of BTK makes it a valuable tool for studying the role of B cells and other immune cells in disease pathogenesis. However, further research is needed to fully understand the mechanism of action and potential therapeutic applications of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide.
Synthesis Methods
The synthesis of (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide involves the reaction of 1-cyanocyclobutanecarboxylic acid with 2-methoxyphenylacetic acid to form the corresponding acid chloride. This intermediate is then reacted with (E)-3-(dimethylamino)-1-propenylamine to yield (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide. The overall yield of this process is around 25%.
Scientific Research Applications
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has been extensively studied in preclinical models of autoimmune disorders and cancers. In vitro studies have shown that (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide inhibits the activity of Bruton's tyrosine kinase (BTK), a key enzyme involved in the activation of B cells and other immune cells. This inhibition leads to the suppression of immune responses, which can be beneficial in the treatment of autoimmune disorders such as rheumatoid arthritis, lupus, and multiple sclerosis.
In addition, (E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide has also been shown to have anti-tumor activity in preclinical models of various cancers, including lymphoma, leukemia, and solid tumors. The mechanism of this anti-tumor activity is not fully understood, but it is believed to involve the inhibition of BTK and other signaling pathways that are important for cancer cell survival and proliferation.
properties
IUPAC Name |
(E)-N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-12(13-6-3-4-7-14(13)20-2)10-15(19)18-16(11-17)8-5-9-16/h3-4,6-7,10H,5,8-9H2,1-2H3,(H,18,19)/b12-10+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMIXAFDRLHZLD-ZRDIBKRKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NC1(CCC1)C#N)C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)NC1(CCC1)C#N)/C2=CC=CC=C2OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-(2-methoxyphenyl)but-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[bis(2-methoxyethyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2379265.png)

![7-(2-Chloro-6-fluorobenzyl)-6,8-dimethyl[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2379267.png)

![3-[(4-Fluorophenoxy)methyl]piperidine hydrochloride](/img/no-structure.png)
![N-[[2-(3-Fluorophenoxy)pyridin-3-yl]methyl]prop-2-enamide](/img/structure/B2379272.png)






